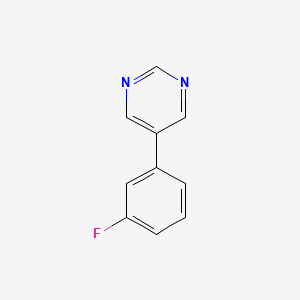

5-(3-Fluorophenyl)pyrimidine

Description

Significance of Fluorinated Pyrimidine (B1678525) Scaffolds in Modern Chemistry

Fluorinated pyrimidine scaffolds are of paramount importance in modern chemistry, particularly in medicinal chemistry and materials science. The introduction of fluorine into a molecule can dramatically alter its physicochemical properties. nih.gov Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target. nih.gov

In the context of pyrimidine derivatives, fluorination has been a key strategy in the development of a wide range of pharmaceuticals. jacsdirectory.com For instance, the well-known anticancer drug 5-fluorouracil (B62378) operates by interfering with nucleic acid synthesis. jacsdirectory.comsemanticscholar.org The presence of a fluorine atom is often associated with enhanced lipophilicity and bioavailability, potentially increasing a compound's efficacy. The specific placement of the fluorine atom on the phenyl ring, as seen in 5-(3-Fluorophenyl)pyrimidine, influences the electronic properties and reactivity of the entire molecule. smolecule.com

The applications of fluorinated pyrimidines extend beyond medicine into materials science, where their electronic properties are harnessed for the development of advanced materials. smolecule.com

Overview of the Research Landscape for Phenyl-Substituted Pyrimidines

The research landscape for phenyl-substituted pyrimidines is vast and multifaceted, reflecting the versatility of this structural motif. The phenyl group, when attached to the pyrimidine core, significantly influences the molecule's electronic distribution and steric profile. This, in turn, affects its reactivity and potential for forming intermolecular interactions such as hydrogen bonding and π–π stacking. smolecule.com

Scientists have explored various synthetic routes to access phenyl-substituted pyrimidines, including traditional condensation reactions and modern metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. smolecule.combohrium.com These methods allow for the introduction of a wide array of substituted phenyl rings onto the pyrimidine scaffold, creating a diverse library of compounds for further investigation.

The research focus on phenyl-substituted pyrimidines is largely driven by their potential biological activities. These compounds have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. semanticscholar.orgnih.govnih.gov The ability to systematically modify the substitution pattern on both the pyrimidine and phenyl rings allows for detailed structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic properties of these molecules. nih.gov

Detailed Research Findings

Recent research has provided valuable insights into the synthesis, structure, and potential applications of this compound and its derivatives.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods. A common approach involves the condensation of 3-fluorobenzaldehyde (B1666160) with an appropriate amidine or urea (B33335) derivative to form the pyrimidine ring. smolecule.com Another strategy utilizes Suzuki coupling reactions to introduce the 3-fluorophenyl group onto a pre-existing pyrimidine core, with some studies reporting yields of 85-90% using flow chemistry techniques. smolecule.com

Detailed characterization of these compounds is crucial for understanding their properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the molecular structure. X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state. For instance, a derivative of this compound was found to crystallize in a monoclinic system, with the pyrimidine ring adopting a half-chair conformation and the 3-fluorophenyl group in an axial position. iucr.orgresearchgate.net

Below is a table summarizing the crystallographic data for a related derivative, ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H- smolecule.comiucr.orgthiazolo[3,2-a]pyrimidine-6-carboxylate. iucr.org

| Crystal Data | |

| Formula | C₂₃H₁₈F₂N₂O₃S |

| Molecular Weight | 440.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.4358 (5) |

| b (Å) | 10.7862 (6) |

| c (Å) | 20.2246 (11) |

| β (°) | 92.159 (1) |

| Volume (ų) | 2056.93 (19) |

| Z | 4 |

| Temperature (K) | 100 |

Chemical Properties and Reactivity

The chemical properties of this compound are influenced by both the pyrimidine ring and the fluorinated phenyl group. The nitrogen atoms in the pyrimidine ring can act as nucleophiles, participating in reactions with electrophiles. smolecule.com The presence of the electron-withdrawing fluorine atom on the phenyl ring can enhance electrophilic substitution reactions on the aromatic ring. smolecule.com The molecule can also undergo condensation reactions with carbonyl compounds to form a variety of derivatives. smolecule.com

Research Applications

The unique structural and chemical characteristics of this compound and its derivatives make them valuable in several areas of research.

Pharmaceutical Development: Derivatives of this compound are being explored for their potential as therapeutic agents. smolecule.com For example, certain pyrimidine derivatives have shown promise as inhibitors of specific enzymes involved in cancer progression. smolecule.com The pyrimidine scaffold is a common feature in many approved drugs, and the addition of a fluorophenyl group can enhance their pharmacological properties. jacsdirectory.comnih.gov

Materials Science: The electronic properties of compounds like this compound make them interesting candidates for the development of advanced materials. smolecule.com

Agricultural Chemistry: Some pyrimidine derivatives are investigated for their potential use as agrochemicals due to their biological activity against pests and pathogens. smolecule.com

Structure

3D Structure

Properties

CAS No. |

68049-20-7 |

|---|---|

Molecular Formula |

C10H7FN2 |

Molecular Weight |

174.17 g/mol |

IUPAC Name |

5-(3-fluorophenyl)pyrimidine |

InChI |

InChI=1S/C10H7FN2/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H |

InChI Key |

VGNCCMMLSOCGRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=CN=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 3 Fluorophenyl Pyrimidine and Its Analogues

Strategic Approaches to Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine ring is a fundamental aspect of the synthesis of 5-(3-Fluorophenyl)pyrimidine and its analogues. Various strategies have been developed to construct this heterocyclic system, ranging from multi-component reactions that assemble the ring from simple precursors to the functionalization of a pre-existing pyrimidine core.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. researchgate.net These reactions are particularly valuable for constructing substituted pyrimidine rings.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org In the context of pyrimidine synthesis, this reaction is often the initial step in a cascade or one-pot process.

The reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base, leads to the formation of a Knoevenagel adduct. tsijournals.combaselius.ac.in This adduct can then undergo further reactions to form the pyrimidine ring. For instance, the reaction of 3-fluorobenzaldehyde (B1666160) with an active methylene compound, followed by cyclization with an amidine, can yield this compound derivatives. tandfonline.com The choice of base and reaction conditions can significantly influence the outcome of the reaction. tsijournals.com L-proline has been shown to be an effective catalyst for domino Knoevenagel aza-Diels-Alder reactions to produce pyrido[2,3-d]pyrimidines. researchgate.net

A study demonstrated the synthesis of 4-(3-Fluorophenyl)-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile through a three-component reaction involving 3-fluorobenzaldehyde, benzamidine (B55565) hydrochloride, and ethyl cyanoacetate, catalyzed by magnesium oxide (MgO). tandfonline.comtandfonline.com The reaction proceeds via an initial Knoevenagel condensation. tandfonline.comtandfonline.com

Table 1: Examples of Knoevenagel Condensation in Pyrimidine Synthesis

| Carbonyl Compound | Active Methylene Compound | Catalyst/Base | Product Type | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone | wikipedia.org |

| Aldehydes | Malononitrile or Ethyl Cyanoacetate | Magnesium Oxide | 4-Amino-5-pyrimidinecarbonitrile or Pyrimidinone | tandfonline.comtandfonline.com |

| Aldehydes | Malononitrile | Ammonium Acetate/Acetic Acid | 2-{[2-amino-4-(methylsufanyl)-6-phenyl-5-pyrimidinyl]methylene}malononitriles | tsijournals.com |

Cascade reactions involving Aldol and Michael additions represent another powerful strategy for pyrimidine synthesis. These sequences allow for the rapid construction of complex molecular architectures from simple starting materials.

A cascade halo-Michael/Aldol reaction involves the Michael addition of a halide ion to an α,β-unsaturated compound, creating a reactive intermediate that then participates in an Aldol reaction. sioc-journal.cn While direct application to this compound is not explicitly detailed, the principles of this cascade can be applied to the synthesis of highly functionalized pyrimidine precursors.

More broadly, tandem oxa-Michael-aldol reactions have been utilized for the synthesis of related heterocyclic structures like chromenes and thiochromenes, demonstrating the potential of such cascade processes in heterocyclic chemistry. beilstein-journals.org The enantioselective synthesis of oxygenated steroids has been achieved through a sequential copper(II)-catalyzed Michael addition and intramolecular Aldol cyclization, highlighting the power of this cascade approach. nih.gov

One-pot cyclocondensation reactions are highly efficient methods for synthesizing pyrimidines, as they avoid the isolation of intermediates, thereby saving time and resources. organic-chemistry.org These strategies often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or guanidine (B92328) derivative.

For instance, the Biginelli reaction, a classic one-pot synthesis, can be adapted to produce dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines. acs.org Modern variations of this reaction allow for the direct synthesis of 5-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones from a β-keto carboxylic acid. acs.org

Furthermore, 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines have been synthesized in one step via a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in an alkaline medium. researchgate.net This approach offers a straightforward route to functionalized pyrimidines. Another efficient one-pot synthesis involves the reaction of enaminones with amidinium salts to yield substituted pyrimidines. organic-chemistry.org

Cross-Coupling Methodologies for Aryl-Pyrimidine Linkages

The formation of the C-C bond between the pyrimidine ring and the 3-fluorophenyl group is a critical step in the synthesis of the target molecule. Cross-coupling reactions, particularly those catalyzed by palladium, are the premier methods for achieving this transformation.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their high efficiency, functional group tolerance, and broad applicability. smolecule.combohrium.com

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of this compound. smolecule.comnih.gov This reaction typically involves the coupling of a 5-halopyrimidine (e.g., 5-bromopyrimidine) with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base. smolecule.combohrium.com The choice of catalyst, such as Pd(PPh₃)₄, and base, like sodium carbonate or potassium phosphate (B84403), significantly impacts the reaction yield and conditions. smolecule.combohrium.com Microwave-assisted Suzuki-Miyaura couplings have been shown to dramatically reduce reaction times and improve yields. smolecule.com

Table 2: Palladium-Catalyzed Synthesis of 5-Arylpyrimidines

| Pyrimidine Substrate | Arylboronic Acid | Catalyst | Base | Solvent System | Yield | Reference |

| 5-Bromopyrimidine (B23866) | 4-Biphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 87% | bohrium.com |

| 5-Bromopyrimidine | 4-(Methylsulfanyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 93% | bohrium.com |

| 5-Bromopyrimidine | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 82% | bohrium.com |

| 5-Bromopyrimidine | 2,3-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 93% | bohrium.com |

| 5-Bromopyrimidine | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 78-85% | smolecule.com |

Other palladium-catalyzed reactions, such as the Negishi coupling (using organozinc reagents), also provide viable routes to this compound, often under mild conditions with high functional group tolerance. smolecule.com The electronic properties of the fluorine substituent on the phenyl ring can influence the efficiency of these cross-coupling reactions. smolecule.com

Cross-Coupling Methodologies for Aryl-Pyrimidine Linkages

Organometallic Reagent Applications (e.g., Barbier-type reactions)

The application of organometallic reagents is pivotal in the formation of the carbon-carbon bond between the pyrimidine and the 3-fluorophenyl moieties. Among these, the Barbier-type reaction offers a versatile and operationally simple one-pot approach. Unlike the Grignard reaction, the Barbier reaction involves the in situ generation of the organometallic species, which immediately reacts with the electrophile present in the reaction mixture. wikipedia.orgalfa-chemistry.com This method is particularly advantageous when dealing with unstable organometallic intermediates. wikipedia.org

A notable application of this methodology is the synthesis of (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol, a close analogue of the target compound. In this synthesis, 5-bromopyrimidine reacts with 4-bromo-3-fluorobenzaldehyde (B151432) in the presence of lithium powder in tetrahydrofuran (B95107) (THF) under ultrasonication. ijacskros.com The ultrasound promotes the reaction, which is carried out under an inert argon atmosphere. ijacskros.com The use of metals like magnesium, zinc, indium, and tin is also common in Barbier reactions, which can often be conducted in aqueous media, aligning with the principles of green chemistry. wikipedia.org

The general mechanism of the Barbier reaction involves the formation of an organometallic species from an alkyl or aryl halide and a metal. This species then undergoes a nucleophilic addition to a carbonyl group. alfa-chemistry.com The reaction can be performed with a variety of metals and solvents, offering a broad scope for synthesizing complex molecules. alfa-chemistry.com

Halogenation and Fluorination Strategies

The introduction of halogen and fluorine atoms into the pyrimidine scaffold is a key strategy for synthesizing this compound and its analogues. Direct fluorination of the pyrimidine ring can be challenging, but electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are employed to introduce fluorine atoms with a degree of regioselectivity. The use of such reagents under inert conditions helps to minimize side reactions.

Another strategy involves the synthesis of a halogenated pyrimidine precursor, which can then undergo a cross-coupling reaction with a fluorinated partner. For instance, 5-bromopyrimidine or 5-iodopyrimidine (B189635) can be coupled with (3-fluorophenyl)boronic acid. The halogenated pyrimidines themselves can be prepared from precursors like hydroxypyrimidines or aminopyrimidines using reagents such as phosphorus oxychloride (POCl₃) at elevated temperatures. google.com

Investigation of Reaction Mechanisms and Kinetic Considerations in Synthesis

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. diva-portal.orgresearchgate.net Understanding the reaction mechanism and kinetics is crucial for optimizing the synthesis and improving yields.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 5-bromopyrimidine) to form a palladium(II) species. This is often the rate-determining step of the catalytic cycle. diva-portal.org The electron-deficient nature of the pyrimidine ring can facilitate this step. researchgate.net

Transmetalation: The organoboron species (e.g., (3-fluorophenyl)boronic acid) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base. wikipedia.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, this compound, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. wikipedia.org

The kinetics of the Suzuki-Miyaura reaction are influenced by several factors, including the nature of the reactants, the catalyst, the base, and the solvent. The electron-withdrawing nature of the fluorine atom at the meta-position of the phenyl ring can affect the electronic properties of the boronic acid and potentially influence the rate of transmetalation. smolecule.com The choice of palladium catalyst and ligands is also critical, as bulky phosphine (B1218219) ligands can enhance catalyst stability and activity.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions and catalyst systems is paramount for achieving high yields and purity of this compound. This involves a careful selection of solvents, catalysts, and reaction parameters such as temperature and time.

Solvent Effects and Green Chemistry Approaches

The choice of solvent can significantly impact the outcome of the synthesis. researchgate.net In Suzuki-Miyaura reactions, common solvents include toluene, tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF). wikipedia.org The use of aqueous media is a key aspect of green chemistry, as it reduces the reliance on hazardous organic solvents. rasayanjournal.co.in Biphasic systems of an organic solvent and water are often employed, with the base being dissolved in the aqueous phase. wikipedia.org

The development of solvent-free reaction conditions, often in conjunction with microwave irradiation or mechanochemical methods like ball milling, represents a significant advancement in green chemistry for pyrimidine synthesis. rasayanjournal.co.inresearchgate.net These approaches can lead to shorter reaction times, higher yields, and simpler work-up procedures. rasayanjournal.co.in

| Solvent System | Reaction Type | Yield (%) | Reference(s) |

| Toluene/H₂O | Suzuki-Miyaura | - | wikipedia.org |

| THF/H₂O | Suzuki-Miyaura | - | wikipedia.org |

| Dioxane/H₂O | Suzuki-Miyaura | - | wikipedia.orgarkat-usa.org |

| DMF | Nucleophilic Substitution | - | |

| Aqueous Medium | Various | - | rasayanjournal.co.inmdpi.com |

| Solvent-Free | Microwave/Mechanochemical | High | rasayanjournal.co.inresearchgate.net |

Role of Acidic and Basic Catalysis

Both acidic and basic catalysis play a crucial role in the synthesis of pyrimidines. numberanalytics.com In the context of the Suzuki-Miyaura reaction for synthesizing this compound, a base is essential for the transmetalation step. wikipedia.org Commonly used bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). wikipedia.orgarkat-usa.org The base is believed to activate the organoboron species, making it more nucleophilic. wikipedia.org

Acid catalysis is more relevant in the initial steps of pyrimidine ring formation, such as in condensation reactions. numberanalytics.com For instance, the condensation of an amidine with a β-dicarbonyl compound is often catalyzed by an acid. organic-chemistry.org The choice between acidic and basic catalysis depends on the specific synthetic route and the nature of the starting materials. In some cases, solid catalysts with acidic or basic properties, such as KF/Al₂O₃, are used to facilitate reactions and simplify purification. researchgate.net

| Catalyst Type | Role in Synthesis | Example Reaction | Example Catalyst | Reference(s) |

| Base | Transmetalation in Suzuki Coupling | 5-bromopyrimidine + (3-fluorophenyl)boronic acid | K₂CO₃, Na₂CO₃, Cs₂CO₃ | wikipedia.orgarkat-usa.org |

| Acid | Condensation for pyrimidine ring formation | Amidine + β-dicarbonyl | Trifluoroacetic acid (TFA) | organic-chemistry.org |

| Solid Base | General base catalysis | Three-component pyrimidine synthesis | KF/Al₂O₃ | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of this compound and its analogues. smolecule.com The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. smolecule.com

For example, Suzuki-Miyaura cross-coupling reactions that might take several hours under conventional heating can often be completed in a matter of minutes with microwave assistance. arkat-usa.org In the synthesis of 6-fluoroaryl- smolecule.comrasayanjournal.co.inbenthamdirect.comtriazolo[1,5-a]pyrimidines, a related class of compounds, microwave irradiation at 165 °C for 20 minutes in a dioxane/water solvent system with a palladium catalyst and potassium carbonate as a base resulted in good yields. arkat-usa.org Similarly, other pyrimidine derivatives have been synthesized efficiently using microwave-assisted Biginelli reactions and other multicomponent reactions. foliamedica.bg

The optimization of microwave-assisted synthesis involves careful control of parameters such as power, temperature, and reaction time to maximize yield and minimize the formation of byproducts. smolecule.com

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement | Reference(s) |

| Suzuki Coupling | Several hours | ~20 minutes | Significant | arkat-usa.org |

| Condensation Route | 6-8 hours | 15-30 minutes | ~10-15% | smolecule.com |

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. While a complete crystal structure for the parent 5-(3-Fluorophenyl)pyrimidine is not widely reported, detailed structural analyses of closely related derivatives offer significant insights into the expected molecular geometry, crystal packing, and intermolecular forces.

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by a variety of intermolecular interactions that collectively define the supramolecular architecture. In derivatives of this compound, these interactions create complex and well-defined three-dimensional networks.

For instance, the crystal structure of ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate reveals that molecules are connected by weak C—H⋯F and C—H⋯O hydrogen bonds, which form zigzag chains along the crystallographic b-axis nih.gov. These chains are further organized into more complex ladder-like structures through π–π stacking interactions nih.gov. Similarly, the structure of 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro researchgate.netresearchgate.netthiazolo[4,5-d]pyrimidin-7(6H)-one shows molecules linked into centrosymmetric dimers by strong N-H···O hydrogen bonds mdpi.com. These primary interactions are supplemented by weaker C-H···S and C-H···F bonds to build the final crystal lattice mdpi.com. These examples highlight how specific functional groups direct the assembly of molecules, leading to robust supramolecular frameworks.

The flexibility of the pyrimidine (B1678525) ring allows it to adopt various conformations. In the crystal structure of ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate, the pyrimidine ring is observed in a half-chair conformation nih.gov. In this arrangement, two atoms are displaced from the mean plane formed by the other four atoms, indicating a non-planar ring system. Specifically, atoms N1 and C5 are displaced by -0.110 (1) Å and 0.168 (1) Å, respectively nih.gov. The substituent 3-fluorophenyl group occupies an axial position on this ring nih.gov. In other related structures, such as 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine, the pyrimidine ring adopts a flattened boat conformation nih.gov. The specific conformation adopted is a delicate balance of intramolecular steric effects and intermolecular packing forces.

Intermolecular interactions are the cornerstone of supramolecular chemistry and crystal engineering. The crystal structures of this compound derivatives are stabilized by a network of such interactions.

Hydrogen Bonding : Weak C—H⋯F and C—H⋯O hydrogen bonds are prominent in the crystal packing of ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate, linking molecules into chains nih.gov. In other derivatives, stronger N—H⋯N and N—H⋯O hydrogen bonds can form inversion dimers, which are fundamental building blocks of the crystal lattice mdpi.comnih.gov.

π-π Stacking : Aromatic rings, such as the fluorophenyl and pyrimidine moieties, can interact through π-π stacking. In the aforementioned thiazolo[3,2-a]pyrimidine derivative, these interactions occur between inversion-related 4-fluorophenyl groups, with a centroid-centroid distance of 3.7633 (9) Å, connecting the hydrogen-bonded chains nih.gov. These stacking forces play a crucial role in the dense packing of molecules within the crystal.

| Interaction Type | Description | Example Compound | Geometric Parameter | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | N-H···O links molecules into centrosymmetric dimers. | 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro researchgate.netresearchgate.netthiazolo[4,5-d]pyrimidin-7(6H)-one | D···A = 2.707 (2) Å | mdpi.com |

| π-π Stacking | Connects chains via inversion-related 4-fluorophenyl groups. | ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate | Centroid-Centroid = 3.7633 (9) Å | nih.gov |

| Hydrogen Bonding | Weak C—H···F and C—H···O bonds form zigzag chains. | ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H- researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate | Not specified | nih.gov |

The relative orientation of the phenyl and pyrimidine rings is a key structural feature, defined by the dihedral angle between the mean planes of the two rings. This angle is influenced by steric hindrance and electronic interactions between the rings and other substituents.

Crystallographic disorder occurs when more than one atomic position or molecular orientation is present within a crystal lattice. This can be static (different arrangements in different unit cells) or dynamic (movement within a single unit cell). Disorder is often observed for flexible parts of a molecule, such as alkyl chains or solvent molecules, or when different conformers have very similar energies. For example, in the crystal structure of a related triazole derivative, the thiophene (B33073) ring was found to be disordered over two orientations acs.org. While specific instances of disorder have not been documented for this compound itself, the potential for rotational disorder of the fluorophenyl ring relative to the pyrimidine ring exists, especially if the energy barrier for rotation is low and the crystal packing is sufficiently accommodating.

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of a compound and providing information about its electronic environment and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the structural elucidation of fluorinated organic molecules.

In the ¹H NMR spectrum, protons on the pyrimidine and phenyl rings would appear as distinct multiplets in the aromatic region (typically δ 7-9 ppm). The chemical shifts and coupling constants would be influenced by the electronegative nitrogen atoms of the pyrimidine ring and the fluorine substituent on the phenyl ring. For example, in the unsubstituted pyrimidine, proton signals appear at δ 9.27, 8.78, and 7.38 ppm chemicalbook.com.

The ¹³C NMR spectrum provides information on each carbon atom. The carbons of the aromatic rings would resonate in the δ 110-170 ppm range. The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹J_CF).

¹⁹F NMR is particularly informative, showing a single resonance for the fluorine atom, with its chemical shift being indicative of the electronic environment.

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak would confirm its elemental composition. The fragmentation would likely involve cleavage of the bond between the two rings or characteristic fragmentation of the pyrimidine ring itself iosrjournals.orgsapub.org.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by bands corresponding to:

Aromatic C-H stretching vibrations (above 3000 cm⁻¹)

C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings (typically in the 1400-1600 cm⁻¹ region) vandanapublications.com

A strong C-F stretching vibration (usually found in the 1100-1300 cm⁻¹ range) vandanapublications.comresearchgate.net

Various in-plane and out-of-plane C-H bending vibrations that create a fingerprint region unique to the molecule vandanapublications.com.

| Technique | Expected Features | Reference/Analogue Data |

|---|---|---|

| ¹H NMR | Signals for aromatic protons in the δ 7-9 ppm range. | Pyrimidine: δ 9.27, 8.78, 7.38 ppm chemicalbook.com |

| ¹³C NMR | Aromatic carbon signals (δ 110-170 ppm); C-F coupling. | Analogue 2d: signals include 107.17, 116.93, 125.76 ppm mdpi.com |

| Mass Spec (MS) | Molecular ion peak confirming molecular weight; fragmentation of rings. | General pyrimidine fragmentation patterns observed iosrjournals.orgsapub.org |

| FTIR | Aromatic C-H, C=C/C=N, and strong C-F stretching bands. | C-F stretch typically 1100-1300 cm⁻¹ vandanapublications.comresearchgate.net |

Elemental Analysis for Compositional ConfirmationThe experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) for this compound, which are necessary to confirm its elemental composition, are not reported in the searched literature.

Due to the absence of this specific empirical data, a scientifically accurate and detailed article strictly adhering to the provided outline for "this compound" cannot be generated at this time.

Theoretical and Computational Investigations of 5 3 Fluorophenyl Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic properties of molecules. mdpi.comacs.org DFT methods are employed to determine the electron density of a molecule, from which various properties can be derived. samipubco.com These calculations provide a theoretical framework for understanding molecular behavior based on the principles of quantum mechanics.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is described by its molecular orbitals, which are critical for understanding its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. researchgate.netajchem-a.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. samipubco.com The distribution and energy of these orbitals are key to predicting how a molecule will interact with other species. For pyrimidine (B1678525) and its derivatives, the frontier orbitals are typically composed of π-orbitals localized on the aromatic rings and n-orbitals associated with the nitrogen atoms. researchgate.net

Prediction of Reactivity and Stability Parameters (e.g., Energy Gap)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for predicting the reactivity and kinetic stability of a molecule. acs.orgresearchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. samipubco.comajchem-a.com Conversely, a small energy gap indicates that a molecule is more reactive. rsc.org Global reactivity descriptors derived from HOMO and LUMO energies are used to further quantify these properties. ajchem-a.com

Table 1: Key Reactivity Parameters Derived from DFT Calculations

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap implies greater stability. ajchem-a.com |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Helps in understanding charge transfer in chemical reactions. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A higher value indicates greater reactivity. |

Conformational Energetics and Torsional Profiles

The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. tandfonline.com For 5-(3-Fluorophenyl)pyrimidine, the key torsional angle would be between the pyrimidine and the 3-fluorophenyl rings. By calculating the potential energy as this bond rotates, a torsional profile can be generated. This profile helps identify the lowest-energy (most stable) conformation and the energy barriers between different conformers. mdpi.comnih.gov Such studies are vital as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as proteins. These methods are particularly valuable in drug discovery for predicting how a potential drug molecule (ligand) might interact with its biological target.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.govekb.eg This technique is instrumental in structure-based drug design, helping to elucidate the binding mechanism and affinity of a compound. mdpi.com In the context of this compound, docking studies would involve placing the molecule into the active site of a relevant enzyme or receptor to predict its binding mode and score its potential affinity. The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy. mdpi.com

Binding Modes with Enzyme Active Sites (e.g., Hydrogen Bonding, Van der Waals)

The stability of a ligand-protein complex is determined by a combination of intermolecular interactions. Molecular docking analyses identify these key interactions, which primarily include:

Hydrogen Bonding: These are crucial directional interactions that occur between a hydrogen bond donor (like an N-H group) and an acceptor (like a nitrogen or oxygen atom). ekb.egresearchgate.net In related pyrimidine derivatives, hydrogen bonds are frequently observed between the pyrimidine nitrogen atoms and amino acid residues such as methionine or lysine (B10760008) in an enzyme's active site. nih.gov

Table 2: Common Intermolecular Interactions in Ligand-Protein Binding

| Interaction Type | Description | Example Residues |

|---|---|---|

| Hydrogen Bonding | A strong, directional interaction between a hydrogen atom and an electronegative atom (O, N). | Lysine (Lys), Aspartic Acid (Asp), Serine (Ser), Methionine (Met) nih.govekb.eg |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Leucine (Leu), Valine (Val), Alanine (Ala), Phenylalanine (Phe) nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment, releasing water molecules. | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| C-H···π Interactions | A weak interaction between a C-H bond and a π-system. | Phenylalanine (Phe), Tyrosine (Tyr) |

Interaction with DNA/RNA (e.g., Electrostatic, Groove Binding)

The interaction of small molecules with nucleic acids is a cornerstone of drug design, particularly in the development of anticancer agents. For compounds like this compound, computational methods are invaluable for elucidating the potential modes of binding to DNA and RNA. These interactions are primarily non-covalent and can be categorized into intercalation, electrostatic interactions, and groove binding.

Theoretical studies suggest that planar aromatic structures, such as the phenylpyrimidine core, can engage with the grooves of the DNA double helix. The binding is often driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions. The fluorine atom on the phenyl ring, being highly electronegative, can alter the electrostatic potential of the molecule, potentially influencing its interaction with the negatively charged phosphate (B84403) backbone of DNA. Molecular docking simulations are frequently employed to predict the preferred binding site and conformation. These simulations place the ligand into the binding site of a macromolecule and score the interaction. For phenylpyrimidine derivatives, docking studies often indicate a preference for the minor groove of DNA, although major groove binding is also possible. The specific interactions depend on the base pair sequence of the DNA. mdpi.com

Viscosity measurements of DNA solutions in the presence of a binding agent can experimentally support computational findings. An increase in viscosity is often indicative of intercalation, where the molecule inserts itself between base pairs, lengthening the DNA helix. In contrast, molecules that bind within the grooves typically cause a less significant change in DNA viscosity. mdpi.com For groove binders, the interaction is stabilized by hydrogen bonds between the molecule and the atoms of the DNA bases or the sugar-phosphate backbone, as well as favorable electrostatic contacts.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a powerful computational lens to observe the dynamic behavior of molecules over time, offering insights into their conformational stability and interactions with biological targets. researcher.life For this compound, MD simulations can be used to understand how the molecule behaves in a physiological environment, such as an aqueous solution, and how it dynamically interacts with macromolecules like DNA or proteins.

A typical MD simulation involves placing the molecule, often complexed with its target (e.g., a DNA dodecamer), in a simulated box of water molecules and ions to mimic cellular conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time, typically on the nanosecond to microsecond scale. mdpi.commdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the molecule's structure from its initial conformation over the course of the simulation. A stable, low RMSD value suggests that the molecule maintains a consistent conformation, which is often important for specific binding. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or groups of atoms. This can highlight which parts of the molecule are flexible and which are rigid. For this compound, this would reveal the rotational freedom around the bond connecting the pyrimidine and phenyl rings.

Hydrogen Bond Analysis: This analysis quantifies the formation and breaking of hydrogen bonds between the molecule and its target (e.g., DNA) throughout the simulation, revealing the specific residues or bases that are critical for the binding interaction. mdpi.com

Radius of Gyration (Rg): Rg provides a measure of the molecule's compactness. Changes in Rg during a simulation can indicate conformational changes, such as folding or unfolding. researcher.life

These simulations can validate the stability of binding modes predicted by molecular docking and provide a more detailed, dynamic picture of the intermolecular interactions that govern the molecule's biological activity. nih.gov

In Silico ADME/Tox Predictions (Focus on Mechanistic Precursors)

In silico methods are critical in modern drug discovery for the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties. These predictions help to identify candidates with favorable pharmacokinetic profiles and low toxicity potential, reducing the likelihood of late-stage failures. For this compound, various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict these properties based solely on its chemical structure. frontiersin.org

Oral bioavailability is a crucial parameter for orally administered drugs, representing the fraction of the dose that reaches systemic circulation. Computational models predict this complex property by assessing several key determinants. diva-portal.orgresearchgate.net

Lipophilicity (logP): The partition coefficient between octanol (B41247) and water is a key indicator of a molecule's ability to cross cell membranes. An optimal logP value (typically between 1 and 5) is required for good absorption.

Aqueous Solubility (logS): A compound must have sufficient solubility in the gastrointestinal tract to be absorbed.

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for the human intestinal barrier. In silico models can predict the permeability of a compound across this barrier. A high predicted permeability suggests good potential for intestinal absorption. frontiersin.org

Human Intestinal Absorption (HIA): This parameter directly predicts the percentage of the compound that will be absorbed from the gut.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can expel drugs from cells back into the intestinal lumen, reducing absorption. Predictive models can determine if a compound is likely to be a substrate for P-gp.

Cytochrome P450 (CYP) Inhibition: CYP enzymes are crucial for drug metabolism. Inhibition of major isoforms like CYP2D6 or CYP3A4 can lead to drug-drug interactions. frontiersin.org

The table below presents hypothetical, yet representative, in silico predictions for a compound with the structural characteristics of this compound, based on common predictive models.

| Parameter | Predicted Value | Interpretation |

| Lipophilicity (AlogP98) | 2.5 - 3.5 | Ideal for absorption and permeation |

| Aqueous Solubility (logS) | -3.0 to -4.0 | Moderately soluble |

| Caco-2 Permeability (logPapp) | > 0.90 | High permeability predicted |

| Human Intestinal Absorption | > 85% | Well absorbed |

| P-gp Substrate | No | Not likely to be removed by efflux pumps |

| CYP2D6 Inhibitor | No | Low potential for specific drug interactions |

| CYP3A4 Inhibitor | No | Low potential for specific drug interactions |

This is an interactive data table. You can sort and filter the data.

Predictive toxicology models use a compound's structure to forecast potential adverse effects, guiding the selection of safer candidates. nih.gov These models are often trained on large datasets of known toxic compounds and can predict various endpoints.

AMES Toxicity: Predicts the mutagenic potential of a compound. A negative result suggests a lower likelihood of being a mutagen. mdpi.com

hERG Inhibition: The hERG potassium channel is critical for cardiac function. Inhibition of this channel can lead to serious cardiac arrhythmias. In silico models predict the risk of hERG blockage.

Hepatotoxicity: Predicts the potential for the compound to cause liver damage.

Carcinogenicity: Assesses the likelihood that a compound may cause cancer based on its structural features. mdpi.com

LD50 (Median Lethal Dose): Predicts the dose required to be lethal to 50% of a test population, often in rodents, providing a general measure of acute toxicity.

The following table shows representative non-toxicity predictions for a molecule like this compound.

| Toxicity Endpoint | Prediction | Confidence |

| AMES Mutagenicity | Negative | High |

| hERG I Inhibitor | Low Risk | Medium |

| Hepatotoxicity | Low Probability | High |

| Carcinogenicity (Mouse) | Negative | Medium |

| Oral Acute Toxicity (LD50) | Class III | >500 mg/kg (Harmful if swallowed) |

This is an interactive data table. You can sort and filter the data.

These computational assessments provide a foundational understanding of the compound's potential pharmacokinetic and toxicological profile, guiding further experimental validation. nih.govrsc.org

Reactivity Profiles and Derivatization Strategies of 5 3 Fluorophenyl Pyrimidine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is characterized by its π-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions. wikipedia.orgbhu.ac.in However, in the case of 5-(3-fluorophenyl)pyrimidine, the pyrimidine ring is unsubstituted at these positions, limiting the scope of direct nucleophilic substitution unless a leaving group is first introduced.

Electrophilic substitution on the pyrimidine ring is generally disfavored due to the deactivating effect of the ring nitrogens. wikipedia.orgresearchgate.net When such reactions do occur, they typically take place at the C-5 position, which is the least electron-deficient. wikipedia.org Since this position is already occupied by the 3-fluorophenyl group in the title compound, further electrophilic substitution on the pyrimidine ring is highly unlikely under standard conditions.

Should a suitable leaving group, such as a halogen, be present at the C-2, C-4, or C-6 positions, the ring would be expected to undergo nucleophilic aromatic substitution (SNAr). The regioselectivity of such a reaction would be influenced by the position of the leaving group and the nature of the nucleophile.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions on a Halogenated Derivative of this compound

| Starting Material | Nucleophile | Product | Position of Substitution |

| 2-Chloro-5-(3-fluorophenyl)pyrimidine | Sodium methoxide | 2-Methoxy-5-(3-fluorophenyl)pyrimidine | C-2 |

| 4-Chloro-5-(3-fluorophenyl)pyrimidine | Ammonia | 5-(3-Fluorophenyl)pyrimidin-4-amine | C-4 |

| 2,4-Dichloro-5-(3-fluorophenyl)pyrimidine | 1 eq. Aniline | 2-Anilino-4-chloro-5-(3-fluorophenyl)pyrimidine | C-4 (typically more reactive) |

Functionalization of the Phenyl Moiety

The phenyl ring of this compound can be functionalized via electrophilic aromatic substitution. The regiochemical outcome of such a reaction is determined by the directing effects of the two substituents on the phenyl ring: the fluorine atom and the pyrimidin-5-yl group.

The fluorine atom is a deactivating but ortho, para-directing substituent. wikipedia.org Conversely, the pyrimidin-5-yl group is strongly electron-withdrawing and acts as a deactivating, meta-directing group. growingscience.com The interplay of these competing effects will dictate the position of substitution. The strong deactivating nature of the pyrimidine ring is expected to significantly reduce the nucleophilicity of the phenyl ring, requiring harsh reaction conditions for electrophilic substitution to occur.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The positions most susceptible to attack would be those that are ortho or para to the fluorine atom and meta to the pyrimidine ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂+ | 5-(3-Fluoro-4-nitrophenyl)pyrimidine and 5-(3-Fluoro-6-nitrophenyl)pyrimidine |

| Bromination | Br+ | 5-(4-Bromo-3-fluorophenyl)pyrimidine and 5-(6-Bromo-3-fluorophenyl)pyrimidine |

| Sulfonation | SO₃ | This compound-4'-sulfonic acid |

Cyclization and Ring-Closure Reactions for Fused Heterocycles

This compound can serve as a scaffold for the synthesis of more complex, fused heterocyclic systems. Such reactions often involve the introduction of reactive functional groups onto either the pyrimidine or the phenyl ring, followed by an intramolecular cyclization step. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

One common strategy involves the introduction of ortho-disposed functional groups that can undergo condensation. For instance, if an amino group were introduced at the C-4 position of the pyrimidine ring and a carboxyl group on the phenyl ring, an intramolecular amide bond formation could lead to a fused pyridopyrimidine system.

Another approach involves the functionalization of the pyrimidine ring with groups that can participate in cycloaddition reactions or other ring-closing methodologies to build additional fused rings, such as triazolopyrimidines or pyrazolopyrimidines. The synthesis of fused pyrimidines is a broad and well-established field of heterocyclic chemistry. researchgate.netias.ac.in

Table 3: Examples of Fused Heterocycles Derivable from Functionalized this compound

| Functionalized Precursor | Reaction Type | Fused Heterocycle Core |

| 4-Amino-5-(2-carboxy-3-fluorophenyl)pyrimidine | Intramolecular amidation | Pyrido[2,3-d]pyrimidine (B1209978) |

| 4-Hydrazino-5-(3-fluorophenyl)pyrimidine | Reaction with a 1,3-dicarbonyl compound | Pyrazolo[3,4-d]pyrimidine |

| 4-Amino-5-(3-fluorophenyl)pyrimidine-6-carbonitrile | Intramolecular cyclization | Pyrido[2,3-d]pyrimidine |

Investigation of Reaction Intermediates and Mechanistic Pathways

The study of reaction intermediates and mechanistic pathways is crucial for understanding and optimizing the chemical transformations of this compound. For nucleophilic aromatic substitution reactions on a halogenated pyrimidine ring, the reaction would proceed through a Meisenheimer complex. This intermediate is a resonance-stabilized anionic σ-complex, and its stability influences the reaction rate and regioselectivity.

In the case of electrophilic aromatic substitution on the phenyl ring, the reaction proceeds via a cationic intermediate known as an arenium ion or σ-complex. wikipedia.org The stability of this intermediate is affected by the electronic properties of the substituents on the ring, which in turn determines the regiochemical outcome of the reaction.

For more complex transformations, such as the isomerization of fused pyrimidine systems, mechanisms like ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) have been proposed. nih.govrsc.org Such pathways involve the initial addition of a nucleophile to the heterocyclic ring, leading to ring cleavage, followed by recyclization to form a new, isomeric ring system. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the energetics of these pathways and the structures of transient intermediates. nih.gov

Mechanistic Studies of Molecular and Biological Interactions Non Clinical Focus

Molecular-Level Enzyme Inhibition Studies

Binding Mechanisms with Pyrimidine (B1678525) Biosynthesis Enzymes (e.g., DHODH, Thymidylate Synthase)

Derivatives of 5-phenylpyrimidine (B189523) have been investigated for their interactions with key enzymes in the pyrimidine biosynthesis pathway, which is crucial for cell growth and proliferation. One such enzyme is dihydroorotate (B8406146) dehydrogenase (DHODH), a rate-limiting enzyme in the de novo pyrimidine synthesis pathway. researchgate.net Inhibition of DHODH can lead to pyrimidine depletion and has been explored as a therapeutic strategy, particularly in acute myeloid leukemia (AML). nih.govnih.govjci.org While direct studies on 5-(3-Fluorophenyl)pyrimidine are limited, the broader class of pyrimidine-based inhibitors provides insights into potential binding mechanisms. These inhibitors often target the ubiquinone binding channel of the DHODH complex. nih.gov

Thymidylate synthase (TS) is another critical enzyme in this pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. The fluorinated pyrimidine analog 5-fluorouracil (B62378) (5-FU) is a well-known inhibitor of TS. nih.govresearchgate.net The active metabolite of 5-FU, fluoro-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and a folate cofactor, thereby inhibiting the enzyme's function. nih.govresearchgate.net Given the structural similarities, it is plausible that this compound or its metabolites could interact with TS, although specific mechanistic studies are needed to confirm this.

Interactions with Kinases and Other Signal Transduction Proteins (e.g., MARK4, EGFR, SecA, CHK1)

The 5-phenylpyrimidine scaffold is a versatile pharmacophore that has been incorporated into inhibitors of various kinases and signal transduction proteins.

Microtubule Affinity-Regulating Kinase 4 (MARK4): MARK4 is implicated in the phosphorylation of tau protein, a process associated with neurodegenerative diseases like Alzheimer's. mdpi.comdntb.gov.ua Pyrimidine-based compounds have been identified as potent inhibitors of MARK4. mdpi.comnih.gov Docking studies have shown that these inhibitors can bind to the active site of MARK4, forming hydrogen bonds with key residues such as Lys88, Ala138, Glu185, Asn186, and Asp199. nih.gov The pyrimidine core is considered an essential feature for this interaction. mdpi.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a significant role in cell proliferation and is a target in cancer therapy. tandfonline.comnih.govmdpi.com Several pyrimidine derivatives have been developed as EGFR inhibitors. nih.govacs.org These compounds typically bind to the ATP-binding site of the EGFR kinase domain. For instance, a series of 5-trifluoromethylpyrimidine derivatives have shown potent inhibitory activity against EGFR. One such compound, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, demonstrated significant antitumor activity by inducing apoptosis and cell cycle arrest in the G2/M phase. tandfonline.comnih.gov

Checkpoint Kinase 1 (CHK1): CHK1 is a key regulator of the DNA damage response pathway and a target for anticancer agents. nih.govnih.gov Pyrimidine-based structures, including thienopyrimidine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, have been developed as selective CHK1 inhibitors. acs.orgscialert.netimrpress.com These inhibitors have demonstrated the ability to abrogate cell cycle checkpoints and potentiate the efficacy of genotoxic drugs in cancer cell lines. scialert.netimrpress.com

| Protein Target | Compound Class/Example | Key Interactions/Mechanism | Reported IC50/Activity |

| MARK4 | Pyrimidine-based inhibitors | Hydrogen bonding with active site residues (Lys88, Ala138, etc.) nih.gov | Submicromolar to low-nanomolar range mdpi.com |

| EGFR | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | Induces apoptosis and G2/M cell cycle arrest tandfonline.comnih.gov | EGFR kinase IC50: 0.091 µM tandfonline.comnih.gov |

| CHK1 | Thienopyrimidine derivatives | Potent and selective inhibition scialert.netimrpress.com | Micromolar inhibition levels scialert.net |

DNA and RNA Interaction Mechanisms

Spectroscopic Analysis of DNA Binding Modes (e.g., Electrostatic, Groove Binding)

Spectroscopic techniques are widely used to investigate the binding of small molecules to DNA. semanticscholar.orgnih.govcmjpublishers.com While specific studies on this compound are not extensively detailed, research on similar pyrimidine derivatives provides a framework for potential interaction modes. UV-visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism are common methods to probe these interactions. mdpi.com

For example, studies on pyridine-4-carbohydrazide derivatives have shown that these compounds can bind to the minor groove of DNA, with binding constants in the range of 10⁴ M⁻¹. cmjpublishers.com Similarly, investigations into proton-transfer complexes of 2,4-diaminopyrimidine (B92962) have revealed an intercalative binding mechanism with DNA. researchgate.net The binding of pyrimidine derivatives can lead to changes in the DNA conformation, which can be monitored by these spectroscopic methods. mdpi.com

In Vitro Studies of Cellular Processes (Mechanistic Cytotoxicity)

The cytotoxic effects of pyrimidine derivatives are often linked to their ability to interfere with fundamental cellular processes. For instance, the inhibition of pyrimidine biosynthesis by targeting enzymes like DHODH leads to cytostatic rather than cytotoxic effects, primarily through cell cycle arrest. researchgate.net

However, other pyrimidine-containing compounds have demonstrated direct cytotoxic activity. For example, a series of pyrido[2,3-d]pyrimidine (B1209978) nucleosides showed significant cytotoxicity against human prostate cancer and mouse melanoma cells. nih.govresearchgate.net The most potent of these, 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine, had an EC50 in the nanomolar range. nih.gov Similarly, certain 3-(trifluoromethyl)phenylthiourea (B159877) derivatives, which share a fluorinated phenyl moiety, have shown high cytotoxicity against various cancer cell lines by inducing apoptosis. nih.gov The introduction of a trifluoromethyl group into a thiazolo[4,5-d]pyrimidine (B1250722) scaffold has also been shown to result in cytotoxic activity against several cancer cell lines. researchgate.net

| Compound/Derivative | Cell Line(s) | Observed Effect | Potency (EC50/IC50) |

| 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine | HTB-81 (prostate cancer), B16 (melanoma) | Proliferation inhibition | 0.06-0.08 µM nih.gov |

| 4-amino-5-oxo-8-(β-D-xylofuranosyl)pyrido[2,3-d]pyrimidine | HTB-81 (prostate cancer) | Selective proliferation inhibition | 0.73 µM nih.gov |

| 3-(Trifluoromethyl)phenylthiourea derivatives | SW480, SW620 (colon cancer), PC3 (prostate cancer), K-562 (leukemia) | High cytotoxicity, induction of apoptosis nih.gov | ≤ 10 µM nih.gov |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | Melanoma, CNS, and renal cancer cell lines | Cytotoxic activity | LC50 values reported researchgate.net |

Mechanistic Investigations of Antimicrobial Activity

Beyond their anticancer potential, pyrimidine derivatives have also been explored for their antimicrobial properties.

The antimicrobial mechanism of pyrimidine derivatives can involve the inhibition of essential cellular processes in bacteria and fungi. A study on a thiophenyl-substituted pyrimidine derivative revealed that its antibacterial activity stems from the inhibition of the FtsZ protein nih.govpolyu.edu.hkrsc.orgpolyu.edu.hk. FtsZ is a crucial protein in bacterial cell division, and its inhibition prevents the formation of the Z-ring, a structure necessary for cytokinesis. This disruption of cell division ultimately leads to bacterial cell death nih.govpolyu.edu.hkrsc.orgpolyu.edu.hk. The compound was shown to inhibit FtsZ polymerization and its GTPase activity nih.govpolyu.edu.hkrsc.orgpolyu.edu.hk.

The antifungal activity of pyrimidine derivatives has also been documented, although the specific molecular targets are often less well-defined. Various synthesized pyrimidine compounds have demonstrated activity against fungal species such as Candida albicans and Aspergillus flavus nih.gov. The structural features of these molecules are critical for their antifungal potency.

By targeting essential enzymes and proteins, pyrimidine derivatives can effectively disrupt microbial growth pathways. The inhibition of FtsZ, as mentioned above, directly halts the bacterial cell division pathway, a fundamental process for microbial proliferation nih.govpolyu.edu.hkrsc.orgpolyu.edu.hk.

In fungi, while the precise mechanisms are still under investigation for many derivatives, it is plausible that they interfere with nucleic acid synthesis or other metabolic pathways, given the structural similarity of the pyrimidine core to biological nucleobases. The diverse biological activities reported for the pyrimidine class of compounds underscore the potential for this compound to interact with and disrupt key cellular processes in both cancer cells and microbial pathogens. Further research is necessary to elucidate the specific molecular interactions and mechanisms of this particular compound.

Advanced Applications in Materials Science and Chemical Synthesis

Utilization as a Building Block for Complex Heterocyclic Systems

Heterocyclic compounds form the backbone of many functional molecules in medicinal chemistry, materials science, and agrochemicals. The pyrimidine (B1678525) ring, in particular, is a privileged structure due to its prevalence in biologically active compounds and functional materials. 5-(3-Fluorophenyl)pyrimidine serves as a versatile precursor for the synthesis of more elaborate heterocyclic systems. Its structure offers multiple reactive sites that can be functionalized to build larger, more complex molecular architectures.

The synthesis of pyrimidine derivatives can be achieved through various methods, including the Biginelli reaction, which involves the condensation of an aryl aldehyde, urea (B33335) or thiourea, and a β-ketoester. mdpi.comnih.gov This approach allows for the straightforward incorporation of the 3-fluorophenyl group at the 5-position of the pyrimidine ring. Once formed, the this compound core can undergo further chemical transformations. The nitrogen atoms in the pyrimidine ring can be alkylated or participate in coordination chemistry, while the phenyl ring can be subjected to further substitution reactions. This versatility makes it a key starting material for creating diverse libraries of compounds with potential applications in various fields. rsc.orgresearchgate.net For instance, the core structure can be elaborated through palladium-catalyzed cross-coupling reactions to attach other functional groups, leading to novel compounds with tailored properties. rsc.org

Integration into Optoelectronic Materials (e.g., Organic Light-Emitting Devices - OLEDs)

The field of organic optoelectronics has seen rapid development, with a significant focus on creating new materials for devices like Organic Light-Emitting Devices (OLEDs). nih.gov Pyrimidine derivatives, including this compound, are widely utilized in this area due to their excellent electronic properties, which are essential for efficient light emission and charge transport in OLEDs. oled-intermediates.com

These materials can be incorporated into different layers of an OLED, such as the emissive layer or the charge transport layer, to enhance device performance, including brightness, efficiency, and color purity. oled-intermediates.com The inherent thermal stability of the pyrimidine scaffold is also a significant advantage, contributing to the operational longevity of the devices. nih.gov

A key feature of the pyrimidine ring is its electron-deficient nature, which arises from the presence of two electronegative nitrogen atoms. nih.gov This characteristic makes pyrimidine derivatives strong electron acceptors, a crucial property for their use in organic semiconducting materials. nih.gov In the context of OLEDs, this electron-accepting ability facilitates the injection and transport of electrons, which is vital for the recombination of electrons and holes that leads to light emission.

The electronic properties of this compound can be fine-tuned by attaching various electron-donating or electron-withdrawing substituents to either the pyrimidine or the phenyl ring. researchgate.net This modularity allows for precise control over the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection and transport within the OLED and for creating efficient charge-transfer states that can enhance the emissive properties of the material. researchgate.net

This compound serves as a core structural motif in the design of both fluorescent and phosphorescent emitters for OLEDs. nih.gov In electroluminescence, singlet and triplet excitons are generated in a 1:3 ratio. nih.gov While fluorescence arises from the radiative decay of singlet excitons, phosphorescence utilizes the energy from triplet excitons, which is crucial for achieving high internal quantum efficiencies. nih.gov

Pyrimidine-based materials are integral to the development of emitters that can harness triplet excitons, such as those used in Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices. nih.govrsc.org

Phosphorescent Emitters : The pyrimidine core can be part of the ligand structure in organometallic complexes, typically involving heavy metals like iridium(III). nih.gov These complexes can exhibit highly efficient phosphorescence. For example, iridium(III) complexes with pyrimidine-based ligands have been developed for orange and white PhOLEDs, achieving high external quantum efficiencies (EQEs) of up to 28.2% for orange devices and 25% for white light devices. nih.gov

Fluorescent and TADF Emitters : In TADF emitters, a small energy gap between the singlet and triplet excited states allows for the up-conversion of triplet excitons to singlet excitons through reverse intersystem crossing (RISC), which then contributes to delayed fluorescence. rsc.org The strong electron-accepting pyrimidine unit, when combined with a suitable electron-donating moiety, can lead to the formation of charge-transfer excited states with a small singlet-triplet energy splitting, a prerequisite for efficient TADF. rsc.orgresearchgate.net

| Emitter Type | Host Material | Max. EQE (%) | Emission Color | Reference |

| Phenyl Pyrimidine Derivative | Host Matrix | 10.6 | Blue to Green-Blue | nih.gov |

| Iridium(III) Complex | FIrpic | 25.0 | White | nih.gov |

| Iridium(III) Complex | - | 28.2 | Orange | nih.gov |

Development of Chemosensors and Recognition Probes

The ability of the pyrimidine scaffold to coordinate with metal ions and its favorable photophysical properties make it an excellent platform for the development of chemosensors. nih.gov These sensors are designed to detect specific ions or molecules through a measurable change in their optical properties, such as color (colorimetric) or fluorescence (fluorometric). wu.ac.thnih.gov

Pyrimidine derivatives have been successfully employed as selective and sensitive fluorescent chemosensors for various metal ions, including aluminum (Al³⁺) and iron (Fe³⁺). nih.govwu.ac.th The sensing mechanism often involves the binding of the target ion to the nitrogen atoms of the pyrimidine ring or other coordinating groups on the molecule. This interaction can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the sensor's fluorescence. wu.ac.th

For example, a pyrimidine derivative has been synthesized that demonstrates high selectivity for Al³⁺ in aqueous media, with detection achieved through fluorescence quenching. nih.gov The method showed a good linear response over a specific concentration range and a low limit of detection, making it suitable for environmental water sample analysis. nih.gov The selectivity of these sensors is a critical feature, allowing for the detection of a specific analyte even in the presence of other potentially interfering ions. nih.govwu.ac.th

| Sensor Based On | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| Pyrimidine Derivative | Al³⁺ | Fluorescence Quenching | 7.35 µg/mL | nih.gov |

| N-(pyrimidin-2-yl) thiophene-2-carboxamide | Fe³⁺ | Fluorescence Quenching | 1.24 µM (Fluorometric) | wu.ac.th |

| N-(pyrimidin-2-yl) thiophene-2-carboxamide | Fe³⁺ | Colorimetric | 2.03 µM (UV-Vis) | wu.ac.th |

Role in Agrochemical Research (Non-Efficacy/Safety)

In agrochemical research, pyrimidine derivatives are investigated for their potential to act as plant growth regulators. auctoresonline.org The focus of this section is on the mechanistic interactions of these compounds with plant metabolic processes, rather than their efficacy or safety as agrochemical products.

Purine and pyrimidine nucleotides are fundamental molecules in all living organisms, including plants. They are the building blocks of nucleic acids (DNA and RNA), act as energy carriers (e.g., ATP), and are precursors for the synthesis of essential primary and secondary metabolites. nih.govnih.gov Plant growth and development are intricately regulated by the biosynthesis, degradation, and interconversion of these nucleotides. nih.govnih.govplu.mx

When a synthetic pyrimidine derivative like this compound is introduced to a plant system, it has the potential to interact with these established metabolic pathways. Mechanistically, it could act as:

An Analog of Natural Pyrimidines : The synthetic compound might be recognized by enzymes involved in nucleotide metabolism, potentially acting as a competitive inhibitor or an allosteric regulator, thereby modulating the synthesis or degradation of natural pyrimidines.

A Precursor for Novel Metabolites : The plant's metabolic machinery might modify the compound, leading to the formation of novel substances that could interfere with normal cellular processes.

A Signaling Molecule : It could mimic or disrupt the signaling pathways that are regulated by natural nucleotides or their derivatives, influencing processes such as photosynthesis and hormonal regulation. auctoresonline.org

Research has shown that certain synthetic pyrimidine derivatives can influence plant growth parameters, suggesting an interaction with fundamental physiological processes like photosynthesis. auctoresonline.org Understanding these mechanistic interactions at a molecular level is crucial for the rational design of new compounds that can modulate plant development.

Photochemical Probe Agents for Research Applications

Extensive literature searches did not yield specific research findings on the application of this compound as a photochemical probe agent. While the broader class of fluorinated pyrimidines and various pyrimidine derivatives have been investigated for their photophysical properties and potential applications in materials science and as biological probes, no dedicated studies were identified that focused on the use of this compound for this purpose.

The search for data regarding the specific photochemical and photophysical properties of this compound, such as its absorption and emission spectra, quantum yields, and photoswitching capabilities, did not provide any relevant results. Consequently, a data table detailing these research findings cannot be constructed.

Therefore, there is no available scientific literature to substantiate a discussion on the use of this compound as a photochemical probe agent in research applications.

Future Research Horizons for this compound: A Paradigm Shift in Synthesis, Design, and Application

The chemical compound this compound stands as a significant scaffold in medicinal chemistry and materials science. As research progresses, future investigations are poised to unlock its full potential through innovative and multidisciplinary approaches. This article explores the emerging paradigms and future research directions centered on this promising molecule, focusing on sustainable synthesis, computational design, novel biological targets, and expanded material applications.

Q & A

Q. What are the optimized synthetic routes for 5-(3-Fluorophenyl)pyrimidine, and how do reaction conditions influence yield?

Methodological Answer: Two primary routes are reported:

- Route 1: Cross-coupling of 5-bromopyrimidine with 3-fluorophenylmagnesium bromide (Grignard reagent) under anhydrous conditions, yielding ~80% .

- Route 2: Ullmann-type coupling of 5-bromopyrimidine with m-bromofluorobenzene using a copper catalyst in DMF at 120°C, also yielding ~80% .

Key Considerations: - Moisture-sensitive reagents (e.g., Grignard) require inert atmospheres (N₂/Ar).

- Solvent choice (e.g., THF for Grignard vs. DMF for Ullmann) impacts reaction efficiency.

- Catalyst loading (e.g., CuI in Route 2) and temperature control are critical for minimizing side reactions.

Q. How can researchers characterize this compound and validate its purity?

Methodological Answer:

- Spectroscopic Techniques:

- Chromatography:

- HPLC with UV detection (λ ~260 nm) to assess purity (>98% for pharmacological studies) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 68.89%, H: 3.54%, N: 16.00%) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

- X-ray Crystallography:

- Key Parameters:

Q. How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina or Biovia Discovery Studio to model interactions with targets (e.g., cyclooxygenase-2, lanosterol 14α-demethylase). For example, S-alkyl derivatives show high binding affinity (-9.2 kcal/mol) to fungal CYP51 .

- ADMET Prediction:

- SwissADME: Predict logP (~2.7) and bioavailability (e.g., 55% intestinal absorption) .

- Molinspiration: Assess drug-likeness via Lipinski’s Rule of 5 compliance .

- MD Simulations:

- GROMACS for stability analysis (e.g., RMSD < 2.0 Å over 100 ns) .

Q. What strategies enhance the pharmacological potential of this compound-based scaffolds?

Methodological Answer:

- Structural Hybridization:

- Fuse with pyrazole or triazole moieties to improve antifungal activity (e.g., MIC ~2 µg/mL against Candida albicans) .

- SAR Studies:

- Prodrug Design:

- Esterify hydroxyl groups (e.g., ethyl 5-oxopentanoate derivatives) to improve bioavailability (logP increased from 1.1 to 2.7) .

Featured Recommendations

| Most viewed | ||